molecular formula C14H19Cl2N3O2 B13431877 Deschloroethyl Bendamustine Hydrochloride

Deschloroethyl Bendamustine Hydrochloride

Cat. No.: B13431877
M. Wt: 332.2 g/mol
InChI Key: OPSTYBKPQZPYBQ-UHFFFAOYSA-N
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Description

Deschloroethyl Bendamustine Hydrochloride is a derivative of Bendamustine, an alkylating agent used primarily in chemotherapy. This compound is known for its unique structure and significant efficacy in treating various hematologic malignancies, including chronic lymphocytic leukemia and non-Hodgkin’s lymphoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deschloroethyl Bendamustine Hydrochloride involves multiple steps, starting from the basic structure of BendamustineThe reaction conditions often involve the use of specific solvents and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Deschloroethyl Bendamustine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Deschloroethyl Bendamustine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of alkylating agents and their derivatives.

    Biology: It is used to investigate the effects of alkylating agents on cellular processes and DNA interactions.

    Medicine: It is explored for its potential in treating various cancers and hematologic disorders.

    Industry: It is used in the development of new pharmaceuticals and chemical processes .

Mechanism of Action

Deschloroethyl Bendamustine Hydrochloride exerts its effects primarily through alkylation, which involves the formation of covalent bonds with DNA. This leads to the formation of intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of apoptotic pathways and inhibition of DNA repair mechanisms .

Comparison with Similar Compounds

Uniqueness: Deschloroethyl Bendamustine Hydrochloride is unique due to its specific structural modifications, which enhance its efficacy and reduce certain side effects compared to its parent compound and other similar agents. Its unique structure allows for more targeted action and potentially fewer off-target effects .

Biological Activity

Deschloroethyl Bendamustine Hydrochloride is a derivative of the well-known chemotherapeutic agent, Bendamustine Hydrochloride. This compound is primarily recognized for its role in treating specific hematologic malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). The biological activity of this compound is characterized by its unique mechanism of action, pharmacokinetics, and therapeutic potential.

This compound is distinguished by the absence of one chlorine atom compared to its parent compound, which alters its chemical properties and biological activity. It retains the bifunctional alkylating characteristics that allow it to form covalent bonds with DNA, leading to cell death. The molecular formula for this compound is approximately 394.724 g/mol, which plays a crucial role in its interaction with cellular components.

The mechanism of action involves several pathways:

  • DNA Alkylation : Like other alkylating agents, Deschloroethyl Bendamustine interacts with DNA, causing cross-linking and preventing replication.
  • Apoptosis Induction : It can induce apoptosis through both intrinsic and extrinsic pathways, affecting various cellular signaling mechanisms.
  • Cell Cycle Disruption : The compound influences cell cycle progression, leading to cell cycle arrest at different phases, particularly G2/M phase.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented as compared to Bendamustine; however, studies suggest that it may exhibit similar pharmacokinetic properties. Key points include:

  • Absorption and Distribution : Following administration, the compound is rapidly distributed in tissues.
  • Metabolism : It is likely metabolized via similar pathways as Bendamustine, primarily through hepatic mechanisms.
  • Excretion : Renal excretion plays a significant role in eliminating the drug from the body.

Comparative Analysis with Other Alkylating Agents

To better understand the unique characteristics of this compound, a comparison with other alkylating agents is useful:

Compound NameUnique Characteristics
Bendamustine Hydrochloride Bifunctional agent; used for CLL and NHL; unique cytotoxicity profile.
Mechlorethamine First-generation nitrogen mustard; highly reactive; primarily used in lymphoma treatment.
Chlorambucil Alkylating agent; less potent than bendamustine; often used for CLL.
Ifosfamide Nitrogen mustard derivative; used for various cancers; has different metabolic pathways.
Cyclophosphamide Widely used in cancer therapy; known for immunosuppressive properties.

Clinical Studies and Case Reports

Clinical studies have explored the efficacy of Bendamustine combinations, providing insights that may be extrapolated to this compound:

Properties

Molecular Formula

C14H19Cl2N3O2

Molecular Weight

332.2 g/mol

IUPAC Name

4-[5-(2-chloroethylamino)-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride

InChI

InChI=1S/C14H18ClN3O2.ClH/c1-18-12-6-5-10(16-8-7-15)9-11(12)17-13(18)3-2-4-14(19)20;/h5-6,9,16H,2-4,7-8H2,1H3,(H,19,20);1H

InChI Key

OPSTYBKPQZPYBQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NCCCl)N=C1CCCC(=O)O.Cl

Origin of Product

United States

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